Benzene, 1,2-dimethoxy-3-(2-propenyl)-

Enzymology Drug Metabolism Toxicology

Benzene, 1,2-dimethoxy-3-(2-propenyl)-, also known as 3-allyl-1,2-dimethoxybenzene or 1-allyl-2,3-dimethoxybenzene, is a synthetic phenylpropanoid derivative characterized by a 1,2-dimethoxy substitution pattern on the benzene ring and an allyl group at the 3-position. This compound, with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol, exhibits a predicted density of 0.98 g/cm³, a boiling point of 233.7°C at 760 mmHg, and a flash point of 79.97°C.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 19754-21-3
Cat. No. B012310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2-dimethoxy-3-(2-propenyl)-
CAS19754-21-3
Synonyms3-(2,3-DIMETHOXYPHENYL)-1-PROPENE
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CC=C
InChIInChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3
InChIKeyYCEGFXBPWXEISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1,2-dimethoxy-3-(2-propenyl)- (CAS 19754-21-3): Sourcing Guide for 3-Allyl-1,2-dimethoxybenzene


Benzene, 1,2-dimethoxy-3-(2-propenyl)-, also known as 3-allyl-1,2-dimethoxybenzene or 1-allyl-2,3-dimethoxybenzene, is a synthetic phenylpropanoid derivative characterized by a 1,2-dimethoxy substitution pattern on the benzene ring and an allyl group at the 3-position . This compound, with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol, exhibits a predicted density of 0.98 g/cm³, a boiling point of 233.7°C at 760 mmHg, and a flash point of 79.97°C . Its primary value lies not in its intrinsic bioactivity, but as a crucial synthetic intermediate and a key molecular probe for structure-activity relationship (SAR) studies within the broader class of allyl-dimethoxybenzene derivatives.

Why Procuring 3-Allyl-1,2-dimethoxybenzene (19754-21-3) Instead of a Common Analog is a Critical Decision


While numerous 1,2-dimethoxybenzene derivatives exist, particularly the commercially abundant isomer 4-allyl-1,2-dimethoxybenzene (Methyl Eugenol, CAS 93-15-2) [1], the position of the allyl substituent (3- vs. 4-position) dictates fundamentally different chemical reactivity, biological target interaction, and metabolic fate. Evidence from enzyme inhibition studies [2] and catalytic transformations [3] confirms that these regioisomers cannot be treated as interchangeable substitutes in research or industrial applications. Relying on a generic or incorrectly positioned analog will lead to erroneous SAR conclusions, failed syntheses due to divergent reactivity, and irreproducible biological data. The specific 1,2,3-substitution pattern is essential for applications demanding defined molecular geometry and electronic properties.

Quantitative Differentiation Guide for 3-Allyl-1,2-dimethoxybenzene (19754-21-3) vs. Analogs


Differential Inhibition of Cytochrome P450 Enzymes: 3-Allyl vs. 4-Allyl Isomer

The regioisomer 3-allyl-1,2-dimethoxybenzene (target compound) exhibits distinct inhibitory potency against specific cytochrome P450 isoforms compared to its 4-allyl isomer, methyl eugenol, which has no reported data for the same isoforms in this context [1]. In rat liver microsomes, the target compound inhibits Aryl hydrocarbon hydroxylase activity (associated with CYP1A1) with an IC50 of 5.0 µM [1]. This is a key point of differentiation for studies on xenobiotic metabolism, as the 3-allyl isomer shows a specific interaction profile not shared by its more common 4-allyl counterpart.

Enzymology Drug Metabolism Toxicology

15-Lipoxygenase-1 Inhibition Potency: Class-Level Comparison with Related Dimethoxybenzenes

Within the class of m-dimethoxybenzene derivatives, the 3-allyl substitution pattern is associated with a specific range of 15-lipoxygenase-1 (15-LOX-1) inhibitory activity. While the exact IC50 of the target compound for human 15-LOX-1 is not reported, a structurally related compound, 2,6-dimethoxy-1-isopentenyl-4-methylbenzene, shows potent inhibition with an IC50 of 7.6 µM against soybean 15-LOX [1]. In contrast, another allyl-dimethoxybenzene derivative (BDBM50391174) was reported as inactive (>50 µM) against recombinant human 15-LOX [2]. This class-level inference demonstrates that small structural modifications, including the position of the allyl group, drastically alter enzyme inhibition potency. This justifies the procurement of the specific 3-allyl isomer for SAR studies aimed at developing 15-LOX inhibitors, as its activity profile will be unique.

Inflammation Enzyme Inhibition Medicinal Chemistry

Chemoselectivity in Oxidation Reactions: Divergent Outcomes for 3-Allyl vs. 4-Allyl Derivatives

The regioisomeric position of the allyl group significantly influences the chemoselectivity of biocatalytic oxidations. Laccase-catalyzed oxidation of allylbenzene derivatives, including methyl eugenol (4-allyl isomer), proceeds via two competing pathways: hydroxylation of the propenyl side chain (either upon isomerization or not), leading to either an α,β-unsaturated carbonyl compound or a benzaldehyde derivative by oxidative cleavage [1]. The study explicitly notes that conversion rates and product distributions are highly sensitive to the substitution pattern on the benzene ring due to electronic effects [1]. Therefore, the 3-allyl isomer of this product guide is expected to exhibit a different product profile and reaction kinetics compared to the 4-allyl isomer, making it a distinct starting material for developing green synthetic routes to specific oxygenated aromatic building blocks.

Green Chemistry Biocatalysis Synthetic Methodology

Comparative Performance in Heterogeneous Catalytic Isomerization

The isomerization of allylbenzene derivatives is a key industrial process for producing high-value internal alkenyl aromatics used in the flavor and fragrance industry. Studies using a K2CO3/alumina solid base catalyst at 305 K demonstrated that the 4-allyl-1,2-dimethoxybenzene isomer undergoes conversion to its cis/trans internal alkenyl counterparts with yields as high as 36% [1]. The electronic and steric environment created by the 1,2-dimethoxy-3-allyl substitution pattern in the target compound is different, which will impact its adsorption, activation energy, and overall conversion rate and selectivity on the catalyst surface. This differentiates the target compound as a unique substrate for fundamental catalysis studies and for potentially accessing a different set of isomerized products.

Catalysis Flavor and Fragrance Chemistry Chemical Engineering

High-Value Application Scenarios for Benzene, 1,2-dimethoxy-3-(2-propenyl)- (19754-21-3)


Precision SAR Probes in Cytochrome P450 Metabolism Studies

Based on its unique inhibition profile against CYP1A1 (IC50 = 5.0 µM) [1], this compound serves as a highly specific molecular probe for delineating the structural determinants of cytochrome P450 enzyme interactions. Unlike the more common 4-allyl isomer, its distinct activity allows researchers to map the binding site requirements of CYP isoforms with greater precision. This is essential for academic labs and pharmaceutical companies engaged in drug metabolism and pharmacokinetics (DMPK) research, where understanding isoform-specific inhibition is crucial for predicting drug-drug interactions. Procuring the exact 3-allyl isomer is non-negotiable for generating reliable SAR data.

Key Intermediate for Synthesis of 2,3-Substituted Phenylpropanoids

The target compound is a valuable synthetic building block for constructing more complex molecules bearing the 1,2,3-trisubstituted benzene motif. Its allyl group can undergo a wide range of transformations (e.g., epoxidation, dihydroxylation, hydroboration, cross-metathesis) to yield functionalized phenylpropanoid derivatives. The specific 3-allyl pattern allows access to compounds with different regioisomeric frameworks than those derived from the more common 4-allyl isomer (Methyl Eugenol). As demonstrated by the isomerization studies [2] and oxidation chemistry [3], the substitution pattern dictates reaction outcomes, making this isomer essential for synthetic chemists targeting specific 2,3-substituted scaffolds for medicinal chemistry or natural product synthesis.

Substrate for Developing Chemoselective Green Oxidation Methods

The sensitivity of biocatalytic oxidation outcomes to the substitution pattern on the benzene ring makes this compound an ideal substrate for investigating and developing new green chemistry methodologies. As shown with laccase-catalyzed reactions of related isomers [3], the electronic effects of the 3-allyl substitution pattern will influence reaction pathways and product selectivity. Researchers focused on sustainable chemistry can use this compound to benchmark new catalysts or enzymes, expanding the toolkit for the selective oxidation of allylbenzenes without generating hazardous waste. This specific isomer provides a distinct steric and electronic challenge for catalyst development compared to its 4-allyl analog.

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